molecular formula C6H3Br2NO3 B3066667 3,5-Dibromo-4-hydroxypyridine-2-carboxylic acid CAS No. 858852-20-7

3,5-Dibromo-4-hydroxypyridine-2-carboxylic acid

Cat. No.: B3066667
CAS No.: 858852-20-7
M. Wt: 296.9 g/mol
InChI Key: GTJCPYWLOZTYDS-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-hydroxypyridine-2-carboxylic acid is a brominated derivative of pyridinecarboxylic acid. This compound is characterized by the presence of two bromine atoms at the 3rd and 5th positions, a hydroxyl group at the 4th position, and a carboxylic acid group at the 2nd position on the pyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-4-hydroxypyridine-2-carboxylic acid typically involves the bromination of 4-hydroxypyridine-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions often include controlled temperature and time to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-hydroxypyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

    Substitution Products: Compounds with different functional groups replacing the bromine atoms.

    Oxidation Products: Compounds with carbonyl groups at the 4th position.

    Reduction Products: Compounds with hydrogen atoms replacing the hydroxyl group.

    Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

3,5-Dibromo-4-hydroxypyridine-2-carboxylic acid is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a potential lead compound for drug development.

    Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-hydroxypyridine-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group can form hydrogen bonds and halogen bonds with biological molecules, affecting their function. The carboxylic acid group can participate in ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-4-hydroxyphenylpyruvic acid
  • 3-Hydroxypyridine-2-carboxylic acid
  • 4-Hydroxypyridine-2-carboxylic acid

Uniqueness

3,5-Dibromo-4-hydroxypyridine-2-carboxylic acid is unique due to the presence of two bromine atoms, which enhance its reactivity and binding properties. This makes it a valuable compound for various applications, especially in the synthesis of complex molecules and the study of biological interactions.

Properties

IUPAC Name

3,5-dibromo-4-oxo-1H-pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO3/c7-2-1-9-4(6(11)12)3(8)5(2)10/h1H,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJCPYWLOZTYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=C(N1)C(=O)O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649910
Record name 3,5-Dibromo-4-oxo-1,4-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858852-20-7
Record name 3,5-Dibromo-4-oxo-1,4-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-Dibromo-4-hydroxypyridine-2-carboxylic acid
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Reactant of Route 6
3,5-Dibromo-4-hydroxypyridine-2-carboxylic acid

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